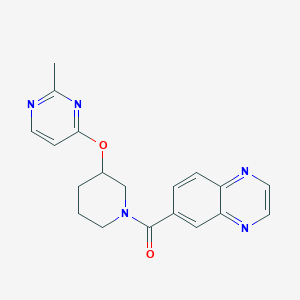

(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone, commonly referred to as MPQ, is a novel compound that has attracted significant attention in recent years due to its potential applications in scientific research.

Applications De Recherche Scientifique

Pharmaceutical Drug Development

This compound, with its piperidine and quinoxaline moieties, could be a precursor in the synthesis of novel pharmaceuticals. Piperidine is a common element in medicinal chemistry, often found in drugs due to its bioactive properties . Quinoxaline derivatives are known for their antibacterial and antiviral activities, making them valuable in drug development .

Antibacterial Agents

The structural features of this compound suggest potential use as an antibacterial agent. The synthesis of N-substituted benzoxazole derivatives, which share a similar structure, has shown antibacterial effects against certain strains of bacteria . This indicates that our compound could be part of new antibacterial drug formulations.

Anti-Inflammatory Medications

Compounds with piperidine structures have been synthesized and evaluated for their anti-inflammatory properties . Given the structural similarity, “(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone” could be explored for its efficacy in reducing inflammation, potentially leading to new anti-inflammatory medications.

Antipsychotic Drug Synthesis

Piperidine derivatives are key intermediates in the synthesis of antipsychotic drugs . This compound could be involved in the synthesis of paliperidone, an antipsychotic medication, suggesting its role in the treatment of mental health disorders.

Agricultural Chemicals

While specific data on the use of this compound in agriculture is not readily available, piperidine derivatives are often explored for their potential as pesticides or herbicides due to their bioactivity . Further research could uncover applications in protecting crops from pests or diseases.

Environmental Science Applications

The compound’s potential antibacterial properties could be beneficial in environmental science, particularly in the bioremediation of contaminated sites. By inhibiting harmful bacterial growth, it could help in the cleanup of environmental pollutants .

Biochemical Research

In biochemistry, this compound could be used as a reagent or a building block for synthesizing more complex molecules. Its piperidine core is particularly significant in biochemical studies due to its presence in many bioactive compounds .

Industrial Chemistry

The compound’s derivatives could be used in the chemical industry for the synthesis of various materials, including polymers, dyes, and resins. The piperidine and quinoxaline components are versatile in chemical reactions, which can be advantageous in industrial applications .

Mécanisme D'action

Target of Action

Many compounds with similar structures are known to target protein kinases, which play crucial roles in regulating cellular processes .

Mode of Action

These compounds often work by binding to their target proteins and inhibiting their activity. This can lead to changes in cellular signaling pathways .

Biochemical Pathways

The affected pathways would depend on the specific protein targets of the compound. For example, if the compound targets protein kinase B (PKB), it could affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound can greatly influence its bioavailability. For instance, some compounds undergo rapid metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. In general, inhibition of protein kinases can affect cell proliferation and survival .

Propriétés

IUPAC Name |

[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-quinoxalin-6-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-13-20-7-6-18(23-13)26-15-3-2-10-24(12-15)19(25)14-4-5-16-17(11-14)22-9-8-21-16/h4-9,11,15H,2-3,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSIKBMIZKJLCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

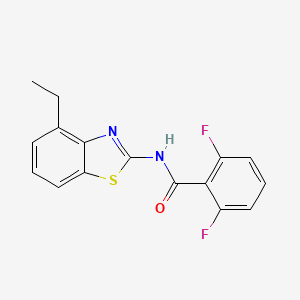

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide](/img/structure/B2560746.png)

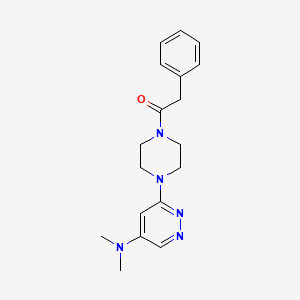

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2560751.png)

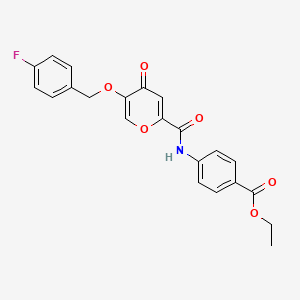

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2560757.png)

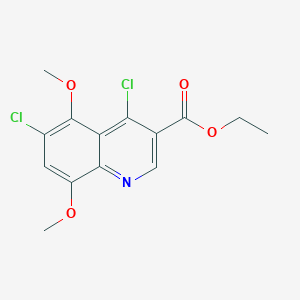

![2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2560762.png)